

# 3-Ethyl-5-nitropyridine CAS number and molecular structure

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Compound of Interest		
Compound Name:	3-Ethyl-5-nitropyridine	
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An In-depth Technical Guide to **3-Ethyl-5-nitropyridine** 

This technical guide provides comprehensive information on **3-Ethyl-5-nitropyridine**, including its chemical identity, physical properties, and its relevance as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

#### **Chemical Identifier and Molecular Structure**

**3-Ethyl-5-nitropyridine** is a substituted pyridine derivative. Its unique structure, featuring an ethyl group and a nitro group on the pyridine ring, makes it a valuable building block in organic synthesis.

• CAS Number: 131941-32-7[1]

Molecular Formula: C7H8N2O2

InChi Key: REFPTFXAGFZVAX-UHFFFAOYSA-N[1]

Canonical SMILES: C1=C(C=NC=C1--INVALID-LINK--[O-])CC[1]

### **Physicochemical Properties**

A summary of the key computed physicochemical properties of **3-Ethyl-5-nitropyridine** is presented in the table below.



Property	Value
Molecular Weight	152.15 g/mol
Exact Mass	152.05857782 g/mol [1]
IUPAC Name	3-ethyl-5-nitropyridine

## **Synthesis Protocols**

The synthesis of 3-substituted 5-nitropyridines can be achieved through various methods. One notable approach is the three-component ring transformation (TCRT) of a dinitropyridone with an aldehyde and a nitrogen source.[2] This method serves as a powerful tool for creating nitropyridine derivatives that are otherwise difficult to produce.

# General Experimental Protocol: Three-Component Ring Transformation (TCRT)

This protocol describes a general method for the synthesis of 3-substituted 5-nitropyridines. To synthesize **3-Ethyl-5-nitropyridine**, propanal would be the required aldehyde.

- Reactant Preparation: Dinitropyridone (serves as a synthetic equivalent of nitromalonaldehyde) is prepared in three steps from pyridine.[2]
- Reaction Mixture: The dinitropyridone is allowed to react with the corresponding aldehyde (e.g., propanal) and a nitrogen source. A mixed nitrogen source of ammonia/ammonium acetate can be effective, although using only ammonium acetate is also a possibility.[2]
- Reaction Conditions: The reaction is typically conducted under mild conditions. However, for less reactive ketones or to improve yields with highly reactive aldehydes that may selfcondense, more severe conditions may be necessary. This can include heating the mixture with a large excess of ammonia (e.g., 140 equivalents) at 120 °C in an autoclave.[2]
- Product Formation: The TCRT proceeds to afford the corresponding 3-substituted 5nitropyridine.[2] This reaction is noted for its tolerance of various functional groups, making it suitable for the synthesis of complex, biologically active compounds.[2]

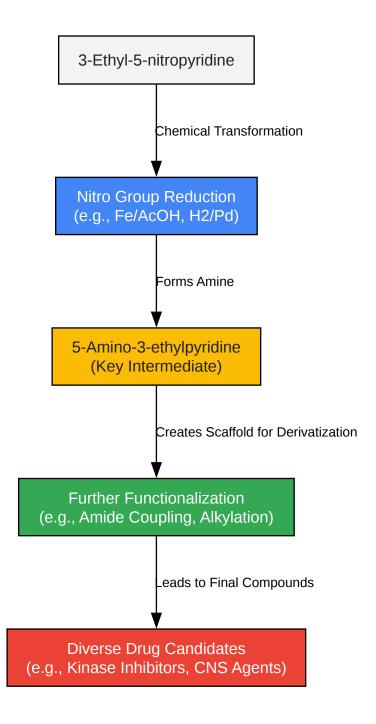


### **Applications in Drug Discovery and Development**

Substituted nitropyridines are significant intermediates in pharmaceutical synthesis. The functional groups on the pyridine ring offer versatile handles for chemical modification, allowing for the construction of complex molecular scaffolds used in drug discovery.[3]

The workflow below illustrates the synthetic utility of a nitropyridine core, such as that in **3-Ethyl-5-nitropyridine**, in the development of pharmaceutical agents. The nitro group can be readily reduced to an amine, a common pharmacophore, which can then undergo further functionalization. The pyridine scaffold itself is a key feature in numerous approved drugs.[3]





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Caption: Synthetic workflow for developing drug candidates.



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